molecular formula C6H13ClO2S B1530195 3,3-Dimethylbutane-1-sulfonyl chloride CAS No. 10307-18-3

3,3-Dimethylbutane-1-sulfonyl chloride

Cat. No.: B1530195
CAS No.: 10307-18-3
M. Wt: 184.69 g/mol
InChI Key: WXFKSAMQYRGPCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylbutane-1-sulfonyl chloride can be synthesized through the reaction of 3,3-dimethylbutanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

    Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride.

    Oxidation Reactions: It can be oxidized to form sulfonic acids.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-Dimethylbutane-1-sulfonyl chloride is extensively used in scientific research due to its ability to introduce sulfonyl chloride groups into various molecules. Its applications include:

Mechanism of Action

The mechanism of action of 3,3-dimethylbutane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in, such as nucleophilic substitution or oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylbutane-1-sulfonyl chloride is unique due to its branched aliphatic structure, which provides steric hindrance and influences its reactivity compared to other sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where steric effects are important .

Properties

IUPAC Name

3,3-dimethylbutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO2S/c1-6(2,3)4-5-10(7,8)9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFKSAMQYRGPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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